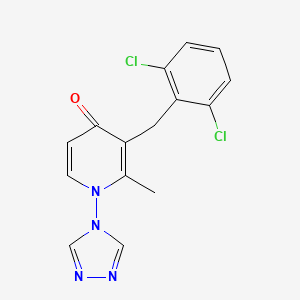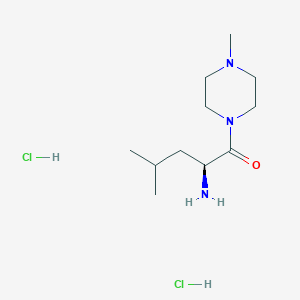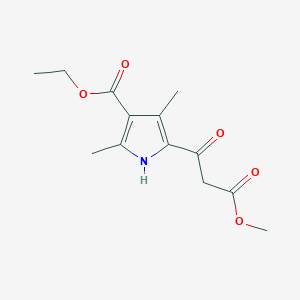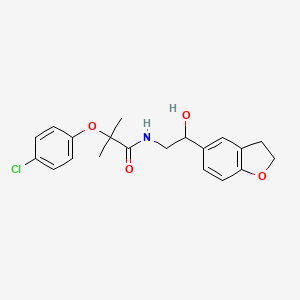
3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone (DCMTP) is an organic compound composed of a benzyl group, a methyl group, a triazole ring, and a pyridinone ring. It has been studied in depth for its potential applications in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for DCMTP.
Aplicaciones Científicas De Investigación
Antiviral Activity
The indole derivatives have been reported to exhibit significant antiviral activities. Compounds similar to the one , with modifications on the indole nucleus, have shown inhibitory activity against influenza A and other viruses . The triazole ring, present in the compound, is also known for its antiviral properties, suggesting that this compound could be explored for potential antiviral drug development.
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties. The structural features of the compound, including the 1,2,4-triazole ring, indicate that it may be effective in reducing inflammation. This could be particularly useful in the development of new anti-inflammatory medications for conditions such as arthritis or autoimmune diseases .
Anticancer Potential
The presence of a 1,2,4-triazole moiety is often associated with anticancer activity. Research on similar compounds has indicated that they can have selective toxicity against cancer cell lines. Therefore, this compound could be a candidate for further exploration as an anticancer agent .
Antimicrobial Efficacy
Compounds with 1,2,4-triazole rings have been evaluated for their antimicrobial activity. Changes in the structure, such as the position of substituents, can significantly affect their antimicrobial potency. This compound could be synthesized in various forms to find the most effective antimicrobial agent .
Antidepressant Effects
The synthesis of antidepressant molecules often involves complex structures that include indole and triazole rings. The compound could be a precursor or a lead compound in the synthesis of new antidepressants, contributing to mental health research .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. The compound being analyzed could potentially be modified to act as a plant hormone or a regulator, influencing plant physiology in agricultural research .
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(1,2,4-triazol-4-yl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-10-11(7-12-13(16)3-2-4-14(12)17)15(22)5-6-21(10)20-8-18-19-9-20/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCXJRVHRHMDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1N2C=NN=C2)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2979355.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)

![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)
![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)
![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)



